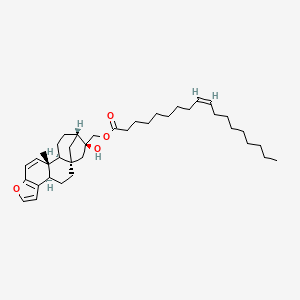

Kahweol oleate

Descripción

Propiedades

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32-,34+,36-,37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXDAWWJXQHCAA-RWDNSPHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kahweol Oleate: A Technical Overview of Biological Activities and Mechanisms

Disclaimer: Scientific literature specifically detailing the biological activities and mechanisms of kahweol oleate is limited. This document synthesizes the extensive research conducted on its parent compound, kahweol, and related esters such as kahweol palmitate. It is presumed that this compound exhibits a comparable spectrum of activities, as the diterpene kahweol is the primary bioactive constituent. The oleate ester moiety may influence its absorption, distribution, metabolism, and potency.

Introduction

This compound is a naturally occurring diterpene ester found in coffee beans, particularly in unfiltered coffee brews. It is an esterified form of kahweol, a pentacyclic diterpene alcohol, with oleic acid. Kahweol and its related compound, cafestol, are significant bioactive molecules present in coffee oil.[1][2] The biological effects of these diterpenes are a subject of growing interest in the scientific community, with research pointing towards a range of pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities and molecular mechanisms of kahweol and its esters, serving as a foundational reference for researchers and drug development professionals exploring the therapeutic potential of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C38H58O4 | |

| Molecular Weight | 578.9 g/mol | |

| CAS Number | 108214-30-8 | |

| Appearance | Light yellow oil | |

| Purity | ≥98% (Commercially available) |

Biological Activities and Mechanisms

The biological activities of kahweol and its esters are multifaceted, targeting several key cellular processes involved in inflammation, carcinogenesis, and oxidative stress.

Anti-inflammatory Activity

Kahweol demonstrates potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Enzymes and Cytokines: Kahweol has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively, during inflammation. It also reduces the secretion of monocyte chemoattractant protein-1 (MCP-1).

-

Modulation of Signaling Pathways: The anti-inflammatory effects of kahweol are mediated through the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. It has been reported to reduce the translocation of the p65 subunit of NF-κB to the nucleus.

Anticancer Activity

Kahweol exhibits significant anticancer properties across various cancer cell lines through multiple mechanisms.

-

Induction of Apoptosis: Kahweol induces programmed cell death in cancer cells by activating caspase-3, caspase-7, and caspase-9, and promoting the release of cytochrome c from the mitochondria.

-

Cell Cycle Arrest: It can cause cell cycle arrest at the G1 phase in oral squamous cell carcinoma cells.

-

Inhibition of Angiogenesis: Kahweol and its palmitate ester have been shown to inhibit angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. This is achieved by down-regulating the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Akt.

-

Modulation of Signaling Pathways: Kahweol's anticancer effects are associated with the regulation of several signaling pathways, including the suppression of Akt, ERK/JNK, and STAT3 signaling, and the downregulation of Sp1 transcription factor. In HER2-overexpressing breast cancer cells, kahweol has been shown to inhibit proliferation by suppressing fatty acid synthase (FASN).

Antioxidant and Chemopreventive Activities

Kahweol demonstrates protective effects against oxidative stress and chemical carcinogenesis.

-

Activation of Nrf2 Pathway: Kahweol is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This leads to the induction of phase II detoxifying enzymes.

-

Induction of Glutathione S-Transferase (GST): Kahweol and its esters, including kahweol palmitate, are potent inducers of Glutathione S-Transferase (GST), an enzyme crucial for the detoxification of carcinogens. The furan moiety of kahweol is vital for this activity.

-

Protection against DNA Damage: It has been shown to inhibit H2O2-induced DNA damage and oxidative stress.

Other Biological Activities

-

Anti-osteoporotic Activity: Kahweol inhibits RANKL-induced osteoclast generation and bone resorbing activity, suggesting its potential in treating osteoporosis. This effect is mediated by blocking Erk phosphorylation and impairing NFATc1 expression.

-

Skin Moisturizing Effects: Kahweol has been shown to exert skin moisturizing activities by upregulating STAT1 activity.

-

Effects on Cholesterol Metabolism: While beneficial in many aspects, it's important to note that unfiltered coffee consumption containing kahweol and cafestol has been associated with an increase in serum cholesterol levels. Studies in HepG2 cells suggest that these diterpenes may reduce the activity of hepatic LDL receptors.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of kahweol are a result of its interaction with multiple cellular signaling pathways.

Nrf2-Mediated Antioxidant Response

Kahweol activates the Nrf2 pathway, leading to the transcription of antioxidant and detoxifying genes.

Inhibition of NF-κB Inflammatory Pathway

Kahweol's anti-inflammatory effects are partly due to its inhibition of the NF-κB signaling cascade.

Experimental Protocols

Detailed experimental methodologies for studying the biological effects of kahweol are crucial for reproducible research. Below are summaries of key experimental protocols.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Method:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of kahweol (or this compound) for a specified duration (e.g., 24, 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample.

-

Method:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Nrf2, COX-2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Angiogenesis Assay (Tube Formation Assay)

-

Principle: Assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Method:

-

Coat a 96-well plate with Matrigel and allow it to solidify.

-

Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of kahweol (or this compound).

-

Incubate for a period (e.g., 6-18 hours) to allow tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points.

-

Experimental Workflow for Investigating Anticancer Effects

Quantitative Data Summary

The following table summarizes quantitative data reported for the biological activities of kahweol. It is important to note that these values may vary depending on the cell line and experimental conditions.

| Biological Activity | Assay | Cell Line/Model | Compound | IC50 / Effective Concentration | Reference |

| Anti-inflammatory | PGE2 production inhibition | Macrophages | Kahweol | ~0.5 µM (for COX-2 inhibition) | |

| Anticancer | Cell Proliferation | MDA-MB231 (Breast Cancer) | Kahweol | Dose-dependent inhibition | |

| Anticancer | Apoptosis Induction | A549 (Lung Cancer) | Kahweol | 10-40 µM | |

| Anti-angiogenic | HMVEC Proliferation | HMVECs | Kahweol Palmitate | Inhibition at 50 µM | |

| Anti-angiogenic | HMVEC Migration | HMVECs | Kahweol Palmitate | Inhibition at 50 µM | |

| Cholesterol Metabolism | LDL Uptake | HepG2 | Cafestol-kahweol mixture | 24% reduction at 20 µg/mL |

Conclusion and Future Directions

The available scientific evidence strongly supports the pleiotropic biological activities of kahweol, the parent compound of this compound. Its anti-inflammatory, anticancer, and antioxidant properties are well-documented and are mediated through the modulation of key cellular signaling pathways, including NF-κB and Nrf2.

While direct experimental data on this compound is currently lacking, the existing research on kahweol and its other esters provides a solid foundation for inferring its potential therapeutic applications. Future research should focus on:

-

Directly investigating the biological activities of this compound to confirm and quantify its effects in comparison to kahweol and other esters.

-

Elucidating the pharmacokinetic and pharmacodynamic properties of this compound to understand its bioavailability and in vivo efficacy.

-

Conducting preclinical in vivo studies to evaluate the therapeutic potential of this compound in models of inflammatory diseases and cancer.

A deeper understanding of the specific contributions of the oleate moiety to the overall activity of the kahweol molecule will be critical for the development of this compound as a potential therapeutic agent.

References

The Chemistry and Isolation of Kahweol Oleate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of kahweol oleate, a diterpene ester found in coffee. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative analysis of kahweol esters, detailed experimental protocols, and the known biological signaling pathways of its parent compound, kahweol.

Natural Sources and Distribution of this compound

This compound is a naturally occurring ester formed between the diterpene alcohol kahweol and the monounsaturated fatty acid, oleic acid. The primary natural source of this compound is the coffee bean, with its concentration being highly dependent on the coffee species, geographical origin, roasting process, and brewing method.

Coffee Species: Coffea arabica beans are the most significant source of kahweol, and consequently this compound, containing substantially higher concentrations than Coffea robusta (canephora) beans. In some Robusta varieties, kahweol may be present in only trace amounts or be entirely absent.

Roasting and Brewing: The roasting process can lead to a reduction in the content of kahweol and its esters. Unfiltered coffee preparation methods, such as boiled coffee, Turkish coffee, and French press, result in a beverage with significantly higher concentrations of diterpenes and their esters compared to filtered coffee, as the paper filter effectively removes the oily fraction containing these compounds.

The table below summarizes the content of total kahweol in various coffee sources, which exists predominantly in its esterified form, including this compound.

| Coffee Source | Kahweol Content (mg/100g of beans) | Reference |

| Coffea arabica (green beans) | 371 - 986 | [1] |

| Coffea robusta (green beans) | 5 - 8 | [1] |

| Coffea arabica (roasted beans) | 661 - 923 | [2] |

Isolation and Purification of this compound

The isolation of individual kahweol esters like this compound from coffee beans is a multi-step process that involves the initial extraction of coffee oil followed by chromatographic separation and purification. While a specific, detailed protocol for the isolation of this compound is not extensively documented, a method for the purification of a similar ester, kahweol palmitate, can be adapted.

Experimental Protocol: Extraction of Coffee Oil

A common and efficient method for extracting the lipid fraction from coffee beans is Soxhlet extraction.

Materials:

-

Green or roasted coffee beans, finely ground

-

Soxhlet extractor apparatus

-

Hexane (or petroleum ether)

-

Rotary evaporator

Methodology:

-

Place a known quantity of ground coffee beans into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with hexane.

-

Heat the flask to the boiling point of the solvent. The solvent vapor travels up the distillation arm and floods into the chamber housing the thimble.

-

Once the chamber is nearly full, it is automatically emptied by a siphon side arm, with the solvent returning to the distillation flask. This cycle is allowed to repeat for several hours.

-

After extraction, the solvent, now containing the coffee oil, is collected in the distillation flask.

-

The solvent is then removed using a rotary evaporator to yield the crude coffee oil.

Experimental Protocol: Isolation and Purification of Kahweol Esters

The following protocol, adapted from a method for isolating kahweol palmitate, can be used for the separation of this compound from the extracted coffee oil. This process involves a series of chromatographic techniques to separate the complex mixture of lipids.

Materials:

-

Crude coffee oil

-

Preparative normal-phase High-Performance Liquid Chromatography (HPLC) system

-

Preparative reverse-phase HPLC system

-

Silver nitrate-impregnated thin-layer chromatography (TLC) plates

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile)

Methodology:

-

Initial Fractionation (Preparative Normal-Phase HPLC): The crude coffee oil is subjected to preparative normal-phase HPLC to separate the lipid components based on their polarity. Fractions are collected and analyzed (e.g., by analytical HPLC or TLC) to identify those containing the kahweol esters.

-

Secondary Fractionation (Preparative Reverse-Phase HPLC): The fractions enriched with kahweol esters are then further purified using preparative reverse-phase HPLC. This step separates the esters based on their hydrophobicity, allowing for the isolation of individual esters.

-

Final Purification (Silver Nitrate-Impregnated TLC): For final purification and separation of esters with varying degrees of unsaturation, silver nitrate-impregnated TLC can be employed. The silver ions interact with the double bonds in the fatty acid chains, allowing for the separation of oleate (one double bond) from other esters. The desired band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent.

The workflow for the isolation of this compound is depicted in the following diagram:

Figure 1. General Workflow for the Isolation of this compound

Quantitative Analysis

The quantification of this compound can be challenging due to the lack of commercially available standards and the complexity of the coffee oil matrix. Most quantitative studies report the total kahweol content after saponification (hydrolysis) of the esters. However, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed to identify and semi-quantify individual kahweol esters. The table below presents data on the total kahweol content in coffee oil, which provides an indication of the potential yield of its esters.

| Coffee Source | Total Kahweol in Oil (g/kg) | Reference |

| Green Arabica Coffee Oil | 10.0 - 36.3 | [1] |

| Brazilian Green Arabica Coffee Oil | 63.8 | [1] |

Biological Activity and Signaling Pathways

While there is a lack of specific research on the biological activities of this compound, the parent compound, kahweol, has been extensively studied and shown to modulate several key signaling pathways implicated in various cellular processes. It is plausible that this compound may exert similar biological effects, potentially with altered bioavailability and potency due to the presence of the oleate moiety.

AMPK Signaling Pathway

Kahweol has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and inhibition of lipid accumulation.

Figure 2. Kahweol Activation of the AMPK Signaling Pathway

TGF-β Signaling Pathway

Kahweol has been demonstrated to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in hepatic fibrosis. By inhibiting this pathway, kahweol can decrease the expression of connective tissue growth factor (CTGF).

Figure 3. Kahweol Inhibition of the TGF-β Signaling Pathway

Conclusion

This compound is a significant component of the lipid fraction of coffee, particularly in Coffea arabica. While its specific isolation and biological activities are not as well-characterized as its parent compound, kahweol, this guide provides a framework for its extraction, purification, and potential areas of biological investigation. The detailed protocols and information on the known signaling pathways of kahweol offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related coffee-derived compounds. Further research is warranted to elucidate the specific pharmacological profile of this compound.

References

An In-depth Technical Guide to Kahweol Oleate Derivatives: Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol, a naturally occurring diterpene found in coffee beans, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Esterification of kahweol with fatty acids, such as oleic acid, yields derivatives with potentially enhanced lipophilicity and modified biological activity. This technical guide provides a comprehensive overview of the synthesis of kahweol oleate derivatives, with a focus on enzymatic methods, and delves into their mechanisms of action through various signaling pathways. Detailed experimental protocols, quantitative biological data, and visual representations of key processes are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Kahweol is a pentacyclic diterpenoid abundant in unfiltered coffee beverages. Its unique chemical structure, featuring a furan ring, contributes to its wide range of biological effects.[1] The modification of kahweol through the esterification of its primary hydroxyl group with oleic acid results in this compound, a derivative with altered physicochemical properties that may influence its absorption, distribution, metabolism, and ultimately, its efficacy. Understanding the synthesis and biological action of these derivatives is crucial for harnessing their therapeutic potential.

Synthesis of this compound Derivatives

The primary method for the synthesis of this compound and other fatty acid esters of kahweol is through enzymatic catalysis, which offers high selectivity and mild reaction conditions, minimizing the degradation of the sensitive kahweol molecule.

Enzymatic Esterification

Lipase-catalyzed esterification is a highly effective method for producing kahweol esters. Candida antarctica lipase B (CAL-B), often in an immobilized form such as Novozym 435, has been shown to efficiently catalyze the reaction between kahweol and various fatty acids, including oleic acid.

This protocol is adapted from the methodology described for the synthesis of kahweol and cafestol esters.

Materials:

-

Kahweol (isolated from green coffee beans)

-

Oleic acid

-

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

-

Toluene (or other suitable organic solvent)

-

Molecular sieves (optional, for water removal)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Chromatography column

-

Analytical equipment for reaction monitoring (e.g., TLC, GC-FID, or HPLC)

Procedure:

-

Reactant Preparation: Dissolve kahweol and oleic acid in toluene in the reaction vessel. A molar ratio of alcohol (kahweol) to fatty acid (oleic acid) of 1:5 has been shown to yield high conversion rates.

-

Enzyme Addition: Add the immobilized lipase (e.g., CAL-B) to the reaction mixture. An enzyme concentration of approximately 73.3 mg/mL is recommended.

-

Reaction Conditions: Incubate the reaction mixture at 70°C with agitation (e.g., 240 rpm) for 72 hours. The progress of the reaction can be monitored by analyzing small aliquots of the mixture at regular intervals using a suitable chromatographic technique.

-

Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

-

Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator.

-

Purification: Purify the resulting this compound from the crude product by silica gel column chromatography, using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Expected Yield:

Under optimized conditions, this enzymatic esterification process can achieve conversion rates of 85-88%.

Synthesis Workflow Diagram

Caption: Lipase-catalyzed synthesis of this compound.

Biological Activity and Signaling Pathways

While specific quantitative data for this compound is limited in the current literature, the biological activities of its parent compound, kahweol, are well-documented and provide a strong indication of the potential mechanisms of its derivatives. Kahweol has been shown to modulate several key signaling pathways involved in inflammation, carcinogenesis, and cellular stress responses. It is plausible that this compound and other derivatives retain or even enhance some of these activities.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central mediator of inflammatory responses.

-

Mechanism of Action: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Kahweol has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of inflammatory mediators.[2]

Caption: Kahweol inhibits the NF-κB signaling pathway.

Anti-cancer Activity: Modulation of the STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation. Aberrant activation of STAT3 is frequently observed in various cancers.

-

Mechanism of Action: Upon stimulation by cytokines or growth factors, Janus kinases (JAKs) associated with the receptors are activated and phosphorylate the receptor tails. This creates docking sites for STAT3 proteins, which are then recruited and phosphorylated by JAKs. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in cell survival (e.g., Bcl-2) and proliferation. Kahweol has been demonstrated to inhibit the phosphorylation of STAT3, thereby preventing its dimerization and nuclear translocation.[3] This leads to the downregulation of STAT3 target genes and can induce apoptosis in cancer cells.

Caption: Kahweol inhibits the STAT3 signaling pathway.

Antioxidant and Detoxifying Effects: Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, playing a crucial role in cellular defense against oxidative stress.

-

Mechanism of Action: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with a small Maf protein and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of various cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Kahweol has been shown to activate the Nrf2 pathway, although the precise mechanism of Keap1 inhibition is still under investigation.[4] This activation enhances the cellular antioxidant capacity and detoxification capabilities.

Caption: Kahweol activates the Nrf2-ARE pathway.

Quantitative Data on Biological Activity

While extensive quantitative data for this compound is not yet available, the following tables summarize key findings for kahweol and some of its derivatives, providing a baseline for understanding their potential potency.

Table 1: Anti-proliferative and Cytotoxic Activity of Kahweol Derivatives

| Compound | Cell Line | Activity | IC50 / Concentration | Reference |

| Kahweol Acetate | Prostate Cancer (LNCaP, PC-3, DU145) | Anti-proliferative | Dose-dependent inhibition | |

| Kahweol Acetate | Renal Cancer (ACHN, Caki-1) | Anti-proliferative, Anti-migratory | Synergistic inhibition with cafestol | |

| Kahweol | Hepatocellular Carcinoma (Hep3B, SNU182, SNU42) | Apoptosis Induction | 40 µM | |

| Kahweol | HER2+ Breast Cancer (SKBR3) | Anti-proliferative | - |

Table 2: Anti-inflammatory Activity of Kahweol

| Compound | Cell Line / Model | Effect | Concentration | Reference |

| Kahweol | Human Keratinocytes (HaCaT) | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6) | 5-10 µM | |

| Kahweol | Human Keratinocytes (HaCaT) | Inhibition of JNK, ERK, and p38 phosphorylation | 5-10 µM | |

| Kahweol | Primary Kupffer Cells and Hepatocytes | Decreased LPS-induced cytokine production | - | |

| Kahweol | Endothelial Cells (HUVEC) | Inhibition of COX-2 expression | Dose-dependent |

Conclusion and Future Directions

This compound and other fatty acid derivatives of kahweol represent a promising class of compounds for further investigation in drug discovery. The enzymatic synthesis protocols outlined in this guide offer a robust and efficient means of producing these derivatives for biological evaluation. The well-established mechanisms of action of the parent compound, kahweol, particularly its modulation of the NF-κB, STAT3, and Nrf2 signaling pathways, provide a strong foundation for understanding the potential therapeutic applications of its derivatives.

Future research should focus on a number of key areas:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic investigation of how varying the fatty acid chain length and degree of unsaturation in kahweol esters affects their biological activity is needed.

-

In-depth Pharmacokinetic Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and other derivatives is crucial to assess their bioavailability and in vivo efficacy.

-

Generation of Comprehensive Quantitative Data: There is a pressing need for robust quantitative data, including IC50 values, for this compound and its derivatives across a range of biological assays to enable direct comparison with kahweol and other standard compounds.

-

Exploration of Novel Derivatives: The synthesis and evaluation of other kahweol derivatives, beyond simple fatty acid esters, could lead to the discovery of compounds with novel or enhanced therapeutic properties.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of kahweol derivatives and pave the way for the development of new and effective treatments for a variety of diseases.

References

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of derivatives of kahweol and cafestol on the activity of glutathione S-transferase in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coffee diterpenes kahweol acetate and cafestol synergistically inhibit the proliferation and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Efficacy of Kahweol: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the in vitro studies on the biological effects of kahweol . Despite the request for information on kahweol oleate, a thorough review of scientific literature reveals a significant lack of available data for this specific ester. Therefore, this guide focuses on the extensively studied parent compound, kahweol, which is the bioactive moiety of this compound. The findings detailed herein are critical for understanding the potential therapeutic applications of kahweol and provide a foundational framework for future research into its derivatives, including this compound.

Quantitative Analysis of Kahweol's In Vitro Bioactivities

The following tables summarize the quantitative data from various studies, highlighting the potent anti-cancer and anti-inflammatory effects of kahweol across a range of cell lines and experimental conditions.

Table 1: Anti-proliferative and Cytotoxic Effects of Kahweol on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration/IC50 | Observed Effect |

| ACHN | Renal Cancer | Cell Proliferation Assay | 30 µM | ~40% inhibition of proliferation after 48h[1] |

| Caki-1 | Renal Cancer | Cell Proliferation Assay | 100 µM | >90% inhibition of proliferation after 48h[1] |

| A549 | Lung Adenocarcinoma | Cell Viability & Proliferation | 10-40 µM | Time- and dose-dependent anti-proliferative and pro-apoptotic effects[2][3] |

| Hep3B, SNU182, SNU423 | Hepatocellular Carcinoma | CCK-8 Assay | Concentration-dependent | Significant inhibition of cell proliferation after 24h[4] |

| MDA-MB231 | Breast Cancer | Cell Proliferation & Clonogenicity Assay | Not specified | Inhibition of proliferation and clonogenicity |

| SKBR3 (HER2-overexpressing) | Breast Cancer | Cell Proliferation Assay | Not specified | Preferential inhibition of cell proliferation |

Table 2: Anti-inflammatory Effects of Kahweol

| Cell Line/System | Stimulant | Assay | Concentration | Observed Effect |

| HaCaT Keratinocytes | TNF-α/IFN-γ | ELISA & RT-qPCR | 5 µM | 35.2% reduction in IL-1β protein, 62.7% reduction in IL-1β mRNA |

| HaCaT Keratinocytes | TNF-α/IFN-γ | ELISA & RT-qPCR | 10 µM | 40.9% reduction in IL-1β protein, 26.4% reduction in IL-6 protein, 67.6% reduction in IL-1β mRNA, 49.2% reduction in IL-6 mRNA |

| RAW264.7 Macrophages | LPS | Griess Assay & EIA | Not specified | Diminished production of NO and PGE2 |

| Primary Kupffer Cells & Hepatocytes | LPS | ELISA | Not specified | Decreased production of IL-1α, IL-1β, IL-6, and TNF-α |

Table 3: Effects of Kahweol on Cell Migration and Invasion

| Cell Line | Assay | Concentration | Observed Effect |

| HUVEC | Wound Healing Assay | 75 µM | 30% inhibition after 8h, 66% inhibition after 24h |

| Vascular Smooth Muscle Cells | Wound Healing & Transwell Assay | Not specified | Suppressed Ang II-stimulated migration |

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro assays used to evaluate the biological effects of kahweol.

Cell Viability and Proliferation Assay (MTT/CCK-8)

This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., A549, Hep3B) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of kahweol (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals with DMSO for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of kahweol (e.g., 40 µM) for 24 hours.

-

Cell Harvesting: Detach adherent cells using a gentle cell dissociation agent (e.g., Trypsin-EDTA), and collect all cells, including those in the supernatant. Centrifuge and wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Migration Assay (Transwell Assay)

This method assesses the migratory capacity of cells in response to a chemoattractant.

-

Chamber Preparation: Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate. Add complete medium, often containing a chemoattractant, to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Incubation and Treatment: Add kahweol at the desired concentration to the upper chamber and incubate for a specified period (e.g., 24 hours) at 37°C.

-

Cell Removal and Fixation: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with a fixative (e.g., 70% ethanol).

-

Staining and Quantification: Stain the migrated cells with a suitable dye (e.g., Crystal Violet) and count the number of stained cells under a microscope.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, often to elucidate signaling pathways.

-

Cell Lysis: Treat cells with kahweol for the desired time, then wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Denature the protein samples by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-STAT3, NF-κB p65, HER2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by kahweol and a typical experimental workflow.

References

- 1. Anti-proliferative and anti-migratory properties of coffee diterpenes kahweol acetate and cafestol in human renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kahweol blocks STAT3 phosphorylation and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Kahweol in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Note on Kahweol Oleate: The available scientific literature predominantly focuses on the biological activities of kahweol , a coffee-derived diterpene. Information specifically on This compound is limited. It is plausible that this compound acts as a prodrug, being metabolized to kahweol to exert its effects. This guide will, therefore, concentrate on the well-documented role of kahweol in cellular signaling pathways.

Core Concepts: The Multifaceted Role of Kahweol in Cellular Signaling

Kahweol is a bioactive diterpenoid found in coffee beans that has garnered significant attention for its pleiotropic effects on cellular function.[1][2][3] Its influence spans a wide range of signaling cascades, positioning it as a compound of interest for therapeutic development in areas such as oncology, inflammation, and metabolic disorders. This guide provides a comprehensive overview of the key cellular signaling pathways modulated by kahweol, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Data Presentation: Quantitative Effects of Kahweol

The following tables summarize the quantitative data on the effects of kahweol in various cellular contexts.

Table 1: Anti-inflammatory and Anti-angiogenic Effects of Kahweol

| Effect | Cell Line/Model | Concentration | Quantitative Result | Reference |

| Inhibition of PGE2 and NO production | LPS-activated macrophages | 0.5–10 μM | Dose-dependent inhibition of IKK activation | [4][5] |

| Inhibition of Angiogenesis | Chicken chorioallantoic membrane | 50 nM | Inhibition of angiogenesis in each treated egg | |

| Inhibition of Angiogenesis | Transgenic zebrafish model | 25 μM | 75% of larvae showed inhibited angiogenesis | |

| Inhibition of Endothelial Cell Sprouting | Mouse aortic ring assay | 5 μM | Clear inhibition of endothelial cell sprouting | |

| Inhibition of Endothelial Cell Invasion | HUVEC | 25, 50, 75 µM | 23%, 33%, and 52% inhibition, respectively | |

| Inhibition of JNK phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 5, 10 μM | 32.6% and 54.2% reduction, respectively | |

| Inhibition of ERK phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 5, 10 μM | 46.5% and 48.5% reduction, respectively | |

| Inhibition of p38 phosphorylation | TNF-α/IFN-γ-activated HaCaT cells | 5, 10 μM | 49.3% and 58.5% reduction, respectively |

Table 2: Anti-cancer and Pro-apoptotic Effects of Kahweol

| Effect | Cell Line | Concentration | Quantitative Result | Reference |

| Inhibition of Cell Proliferation and Apoptosis Induction | A549 lung adenocarcinoma cells | 10–40 μM | Time (24-48h) and dose-dependent effect | |

| Downregulation of STAT3 phosphorylation | A549 lung adenocarcinoma cells | 10–40 μM | Inhibition of constitutive phosphorylation | |

| Inhibition of p-Akt, p-mTOR, p-p70S6K, and p-4EBP1 | Hep3B and SNU182 hepatocellular carcinoma cells | 40 μM | Significant inhibition |

Cellular Signaling Pathways Modulated by Kahweol

Kahweol's biological activities are underpinned by its ability to modulate a network of interconnected signaling pathways.

Anti-inflammatory Signaling Pathways

Kahweol exhibits potent anti-inflammatory properties by targeting key inflammatory signaling cascades.

-

NF-κB Signaling: Kahweol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It has been shown to suppress the activation of IκB kinase (IKK) in LPS-activated macrophages at concentrations between 0.5 and 10 μM. This leads to the reduced production of pro-inflammatory mediators such as PGE2 and NO.

-

STAT Signaling: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, are crucial for cytokine signaling. Kahweol has been reported to down-regulate the STAT3 signaling pathway by inhibiting its constitutive phosphorylation. In some contexts, it can also upregulate STAT1 activity.

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to stress and inflammation. Kahweol has been shown to suppress the phosphorylation of ERK, JNK, and p38 in various cell types, contributing to its anti-inflammatory and anti-cancer effects.

Anti-cancer and Pro-apoptotic Signaling Pathways

Kahweol's anti-cancer effects are mediated through the modulation of several pathways that control cell proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Kahweol has been shown to lower the levels of phosphorylated Akt and its downstream targets, mTOR and cyclin D1.

-

Src/mTOR/STAT3 Signaling: In hepatocellular carcinoma cells, kahweol has been found to inhibit the Src/mTOR/STAT3 signaling pathway, leading to decreased cell proliferation and induction of apoptosis.

-

Apoptosis Induction: Kahweol induces apoptosis through multiple mechanisms, including the activation of caspase-3 and the upregulation of the pro-apoptotic protein Activating Transcription Factor 3 (ATF3).

Anti-angiogenic Signaling Pathways

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Kahweol has demonstrated significant anti-angiogenic properties.

-

VEGF Signaling: Kahweol can inhibit the signaling of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, by targeting the VEGFR2 signaling pathway.

-

Extracellular Matrix Remodeling: It also inhibits the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), enzymes crucial for the degradation of the extracellular matrix during angiogenesis.

Metabolic Signaling Pathways

-

AMPK Signaling: Kahweol has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. This activation contributes to its beneficial effects on metabolism, including increased glucose uptake.

Mandatory Visualizations: Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by kahweol.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for determining the phosphorylation status of key signaling proteins.

1. Sample Preparation:

-

Culture cells to the desired confluency and treat with kahweol at various concentrations and time points.

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Luciferase Reporter Assay for NF-κB Activity

This assay is used to quantify the transcriptional activity of NF-κB.

1. Cell Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization.

2. Cell Treatment:

-

After transfection, treat the cells with kahweol for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) to induce NF-κB activity.

3. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as relative luciferase units (RLU) or fold change compared to the control.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of kahweol for the desired time period.

2. MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

3. Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

Kahweol is a promising natural compound with a remarkable ability to modulate a wide array of cellular signaling pathways. Its anti-inflammatory, anti-cancer, anti-angiogenic, and metabolic regulatory effects are well-documented and are attributable to its interactions with key signaling networks such as NF-κB, STAT, MAPK, PI3K/Akt, and AMPK. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing coffee diterpene. Further research is warranted to elucidate the specific activities of this compound and its potential advantages as a therapeutic agent.

References

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Kahweol Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol oleate is a semi-synthetic derivative of kahweol, a naturally occurring diterpene found in coffee beans. While research directly investigating this compound is limited, the extensive body of literature on its parent compound, kahweol, provides a strong foundation for identifying its potential therapeutic targets. Kahweol is recognized for a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-angiogenic, and metabolic regulatory effects. It is hypothesized that this compound, as an esterified form of kahweol, may exhibit similar, if not enhanced, bioactivities due to potential changes in bioavailability and cellular uptake. This guide synthesizes the current understanding of kahweol's mechanisms of action to illuminate the probable therapeutic targets of this compound.

The primary molecular targets of kahweol can be broadly categorized into pathways governing inflammation, cancer progression, and metabolic homeostasis. Key signaling cascades modulated by kahweol include NF-κB, STAT3, MAPKs, Nrf2, PI3K/Akt/mTOR, and AMPK. By influencing these central cellular pathways, kahweol, and by extension this compound, presents a multi-targeted approach to disease therapy.

Data Presentation: Summary of Quantitative Data for Kahweol

The following tables summarize quantitative data from studies on kahweol, the parent compound of this compound. This data provides a reference for the concentrations at which biological effects are observed and can guide initial experimental design for this compound. It is important to note that these values are for kahweol and may differ for this compound.

Table 1: Anti-Cancer and Anti-Proliferative Effects of Kahweol

| Cell Line | Assay Type | Effect | Concentration Range (µM) | Reference(s) |

| A549 (Lung Adenocarcinoma) | Cell Viability/Apoptosis | Inhibition of proliferation, induction of apoptosis | 10–40 | [1][2] |

| Human Renal Cancer Cells (ACHN, Caki-1) | Cell Proliferation | Synergistic inhibition with cafestol | Not specified | |

| HER2-overexpressing Breast Cancer Cells | Cell Proliferation/Apoptosis | Preferential inhibition and cell death induction | Not specified | [3] |

| Human Fibrosarcoma HT-1080 | Invasion/Metastasis | Inhibition of MMP-9 expression | Not specified | [4] |

| Oral Squamous Carcinoma Cells | Cell Cycle/Apoptosis | G1 phase arrest and apoptosis | Not specified |

Table 2: Anti-Inflammatory Effects of Kahweol

| Cell Line/Model | Assay Type | Effect | Concentration Range (µM) | Reference(s) |

| LPS-activated Macrophages | PGE2 and NO Synthesis | Significant inhibition | 0.5–10 | |

| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | Cytokine/Chemokine Production (mRNA) | Reduction of IL-1β, IL-6, CXCL8, MDC | 5–10 | |

| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | Cytokine/Chemokine Production (Protein) | Reduction of IL-1β, IL-6, CXCL8, MDC | 5–10 | |

| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | MAPK Phosphorylation (JNK, ERK, p38) | Reduction in phosphorylation | 5–10 | |

| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | NF-κB p65 Phosphorylation | Reduction in phosphorylation | 5–10 | |

| TNF-α/IFN-γ-stimulated HaCaT Keratinocytes | STAT1/STAT3 DNA-binding Activity | Reduction in DNA-binding | 5–10 |

Table 3: Metabolic and Other Effects of Kahweol

| Cell Line/Model | Assay Type | Effect | Concentration (µg/mL) | Reference(s) |

| 3T3-L1 Adipocytes | Lipid Accumulation | Significant reduction | 25 | |

| AML12 and Primary Hepatocytes | Nrf2/HO-1 Pathway Activation | Increased protein levels | 10-40 (µM) | |

| HUVECs | Angiogenesis (in vitro) | Inhibition of proliferation, tube formation, migration | 25–75 (µM) | |

| Chicken Chorioallantoic Membrane | Angiogenesis (in vivo) | Inhibition of angiogenesis | 50 (nM) |

Signaling Pathways and Therapeutic Targets

Based on the literature for kahweol, the following signaling pathways are potential therapeutic targets for this compound.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. Kahweol has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators. This suggests that this compound could be a potent anti-inflammatory agent.

STAT3 Signaling Pathway in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers. Upon phosphorylation, typically by Janus kinases (JAKs) or other kinases like Src, STAT3 dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Kahweol has been demonstrated to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes and subsequent induction of apoptosis in cancer cells. This positions this compound as a potential therapeutic agent for cancers with aberrant STAT3 signaling.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels by its repressor Keap1, which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, such as heme oxygenase-1 (HO-1). Kahweol is a known activator of the Nrf2 pathway, enhancing the cellular defense against oxidative stress. This suggests a role for this compound in diseases with an underlying oxidative stress component.

PI3K/Akt/mTOR and MAPK Signaling in Cancer

The PI3K/Akt/mTOR and MAPK (ERK, JNK, p38) pathways are critical for cell proliferation, survival, and differentiation. These pathways are frequently hyperactivated in cancer. Kahweol has been shown to inhibit the phosphorylation of key components in both of these cascades, such as Akt, mTOR, ERK, and JNK, in various cancer cell lines. This leads to reduced cell proliferation and induction of apoptosis, indicating that this compound could be a valuable multi-targeted anti-cancer agent.

AMPK Signaling in Metabolism

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. In the context of metabolic diseases, AMPK activation can lead to increased glucose uptake and fatty acid oxidation, and decreased lipid synthesis. Kahweol has been found to activate AMPK, which in turn leads to the inhibition of adipogenesis and a reduction in lipid accumulation. This suggests that this compound could be a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.

Experimental Protocols

The following are generalized protocols for key experiments that can be employed to investigate the therapeutic potential of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

Workflow:

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for Phosphorylated Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, STAT3).

Workflow:

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).

Luciferase Reporter Assay for Transcription Factor Activity

This assay is used to measure the effect of this compound on the transcriptional activity of transcription factors like NF-κB, STAT3, or Nrf2 (via an ARE reporter).

Methodology:

-

Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the response element for the transcription factor of interest and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with this compound and/or a known activator of the pathway.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

While direct experimental evidence for this compound is still emerging, the extensive research on its parent compound, kahweol, provides a robust framework for predicting its therapeutic targets. The potential for this compound to modulate key signaling pathways in inflammation, cancer, and metabolic diseases makes it a compelling candidate for further investigation. Its anti-inflammatory properties appear to be mediated through the inhibition of the NF-κB and MAPK pathways. Its anti-cancer effects are likely driven by the suppression of pro-survival pathways such as PI3K/Akt/mTOR and STAT3, leading to apoptosis and reduced proliferation. Furthermore, its ability to activate the Nrf2 antioxidant response and the AMPK metabolic pathway suggests therapeutic potential in a broader range of diseases characterized by oxidative stress and metabolic dysregulation. Future research should focus on directly assessing the activity of this compound to confirm these predicted targets, quantify its potency, and evaluate its pharmacokinetic and pharmacodynamic properties.

References

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Kahweol Oleate and its Interaction with Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol oleate is a diterpene ester naturally present in coffee beans, formed from the diterpenoid alcohol kahweol and the unsaturated fatty acid oleic acid.[1][2] While kahweol itself has been the subject of numerous studies investigating its diverse biological activities, research specifically detailing the protein interactions of this compound is limited.[3][4] This guide provides a comprehensive overview of the known protein interactions and modulated signaling pathways of the parent compound, kahweol, as a basis for understanding the potential therapeutic applications of this compound. It is anticipated that the oleate esterification may influence the lipophilicity and bioavailability of the molecule, potentially altering its pharmacokinetic profile and cellular uptake, thereby modulating its interaction with protein targets.

Chemical Structure:

-

Kahweol: C₂₀H₂₆O₃[5]

-

This compound: C₃₈H₅₈O₄

Protein Interactions of Kahweol

Kahweol has been shown to interact with a variety of protein targets, leading to a range of cellular effects. These interactions are central to its observed anti-inflammatory, antioxidant, and anti-cancer properties.

Quantitative Data on Kahweol-Protein Interactions

The following table summarizes the available quantitative data on the effects of kahweol on various protein-related activities. It is important to note that these values are for kahweol , and not this compound.

| Target/Process | Cell Line/System | Method | Observed Effect | Effective Concentration/IC₅₀ | Reference |

| LDL Receptor Activity | HepG2 cells | LDL uptake and degradation assay | Decreased LDL binding, uptake, and degradation | 10-20 µg/mL | |

| Angiogenesis | Chicken chorioallantoic membrane assay | In vivo angiogenesis assay | Inhibition of angiogenesis | 50 nM | |

| Endothelial Cell Sprouting | Mouse aortic ring assay | Ex vivo angiogenesis assay | Inhibition of sprouting | 5 µM | |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation assay | Dose-dependent inhibition | 25-75 µM | |

| Osteoclast Differentiation | Bone marrow-derived macrophages | In vitro differentiation assay | Dose-dependent inhibition | Not specified | |

| Lipid Accumulation | 3T3-L1 cells | Adipogenesis assay | Reduction of lipid accumulation | 25 µg/mL |

Key Signaling Pathways Modulated by Kahweol

Kahweol influences several critical signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress response.

NF-κB Signaling Pathway

Kahweol has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. By preventing the translocation of the p65 subunit to the nucleus, kahweol downregulates the expression of pro-inflammatory genes.

Caption: Kahweol's inhibition of the NF-κB signaling pathway.

Nrf2-ARE Signaling Pathway

Kahweol is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and detoxification enzymes.

Caption: Kahweol's activation of the Nrf2-ARE antioxidant pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is involved in cell proliferation and differentiation. Kahweol has been shown to inhibit the phosphorylation of ERK in certain contexts, such as osteoclastogenesis.

Caption: Kahweol's modulation of the MAPK/ERK signaling cascade.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on kahweol. These protocols can be adapted for the study of this compound.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect specific proteins in a sample and to assess their phosphorylation status, which is a common mechanism of protein activation or deactivation.

Workflow:

References

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties [mdpi.com]

- 2. This compound | 108214-30-8 | IEA21430 | Biosynth [biosynth.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | C38H58O4 | CID 98053268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Kahweol Oleate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and purification of kahweol oleate, a diterpene ester derived from kahweol and oleic acid.[1] Kahweol, a compound found in coffee beans, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-carcinogenic activities.[1][2] Its esterification to form this compound can modify its lipophilicity and bioavailability, making it a compound of interest for pharmaceutical and nutraceutical applications.

Synthesis of this compound

This compound can be synthesized through both enzymatic and chemical methods. Enzymatic synthesis, particularly using lipases, offers a mild and selective alternative to traditional chemical esterification, which may require harsh conditions that can degrade the sensitive diterpene structure.[3]

Enzymatic Synthesis using Lipase

Lipase-catalyzed esterification is an effective method for producing kahweol esters.[3] This protocol is based on the successful synthesis of various kahweol esters, optimized for high conversion rates.

Table 1: Optimized Parameters for Lipase-Catalyzed Synthesis of Kahweol Esters

| Parameter | Optimized Value |

| Enzyme | Candida antarctica Lipase B (CAL-B) |

| Substrate Molar Ratio (Kahweol:Oleic Acid) | 1:5 |

| Enzyme Concentration | 73.3 mg/mL |

| Solvent | Toluene |

| Temperature | 70 °C |

| Agitation | 240 rpm |

| Reaction Time | 3 days |

| Conversion Rate | 85-88% |

Materials:

-

Kahweol (isolated from green coffee beans)

-

Oleic acid

-

Immobilized Candida antarctica Lipase B (CAL-B)

-

Toluene (anhydrous)

-

2 mL reaction vials with airtight screw caps

-

Shaking incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) for monitoring conversion

Procedure:

-

Substrate Preparation: Prepare stock solutions of kahweol and oleic acid in toluene. The concentration should be calculated to achieve a final molar ratio of 1:5 (kahweol:oleic acid) in the reaction mixture.

-

Enzyme Addition: Weigh 110 mg of immobilized CAL-B enzyme into a 2 mL reaction vial.

-

Reaction Mixture: Add the prepared kahweol and oleic acid solutions to the vial containing the enzyme. The final volume should be such that the enzyme concentration is 73.3 mg/mL.

-

Incubation: Securely seal the vial and place it in a shaking incubator set to 70 °C and 240 rpm.

-

Reaction Monitoring: Allow the reaction to proceed for 3 days. The conversion of kahweol to this compound can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by GC-FID.

-

Reaction Termination: After 3 days, or once the reaction has reached the desired conversion, terminate the reaction by filtering out the immobilized enzyme. The resulting solution contains this compound.

Caption: Enzymatic synthesis workflow for this compound.

Purification of this compound

The crude product from the synthesis reaction will contain unreacted starting materials and potentially some by-products. Purification is essential to obtain high-purity this compound. A multi-step chromatographic approach is generally effective.

Table 2: Purification Methods for Kahweol Esters

| Method | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Preparative Normal-Phase Liquid Chromatography | Silica Gel | Not specified, typically a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) | Initial fractionation of the crude extract. |

| Preparative Reverse-Phase Liquid Chromatography (HPLC) | C18 | Not specified, typically a polar/non-polar solvent gradient (e.g., Acetonitrile/Water) | Separation of compounds based on polarity. |

| Silver Nitrate-Impregnated Thin-Layer Chromatography | Silica gel impregnated with silver nitrate | Not specified, typically non-polar solvents | Final purification step, separates compounds based on the degree of unsaturation. |

| Liquid-Liquid Extraction | Ethyl acetate and water, followed by hexane and acetonitrile/methanol | N/A | Sequential extraction to remove impurities based on their solubility. |

| Crystallization | N/A | Cooled organic solvent (e.g., methanol) | Can be used for purification if the product is a solid at low temperatures. |

Materials:

-

Crude this compound solution

-

Silica gel for column chromatography

-

C18 silica gel for preparative HPLC

-

Silver nitrate

-

TLC plates (silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water, methanol)

-

Rotary evaporator

Procedure:

-

Solvent Removal: Remove the reaction solvent (toluene) from the crude product solution using a rotary evaporator.

-

Normal-Phase Chromatography (Initial Fractionation):

-

Dissolve the crude residue in a minimal amount of a non-polar solvent like hexane.

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the relevant fractions and evaporate the solvent.

-

-

Reverse-Phase HPLC (Intermediate Purification):

-

Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile).

-

Inject the solution into a preparative HPLC system equipped with a C18 column.

-

Elute with a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent.

-

-

Silver Nitrate-Impregnated TLC (Final Polishing - Optional):

-

For very high purity, a final purification step using silver nitrate-impregnated TLC can be performed. This method separates molecules based on the degree of unsaturation.

-

Prepare TLC plates by dipping them in a solution of silver nitrate in a suitable solvent (e.g., acetonitrile) and then activating them by heating.

-

Spot the product onto the plate and develop it with a non-polar solvent system.

-

Scrape the band corresponding to this compound and extract the compound from the silica with a polar solvent.

-

Caption: General purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

References

Application Notes and Protocols for the Quantification of Kahweol Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol oleate is a diterpene ester found in coffee beans, formed from the diterpenoid alcohol kahweol and the unsaturated fatty acid, oleic acid. As a naturally occurring compound in a widely consumed beverage, this compound is of interest to researchers for its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices such as coffee beans, coffee oil, and brewed coffee is essential for quality control, research, and potential therapeutic applications.

This document provides detailed application notes and protocols for the analytical techniques used to quantify this compound. The primary methods discussed are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for direct quantification.

Analytical Techniques Overview

The quantification of this compound can be approached in two ways:

-